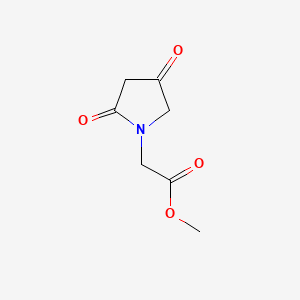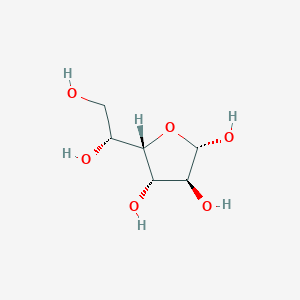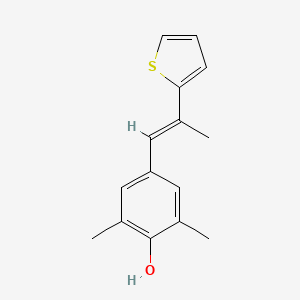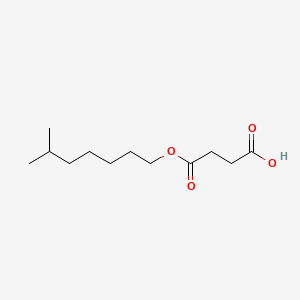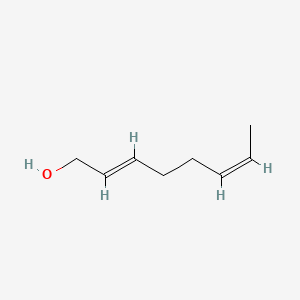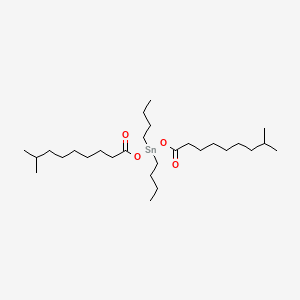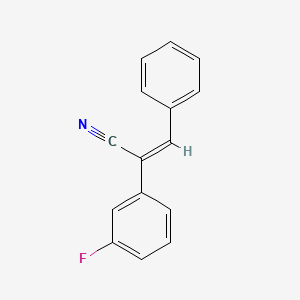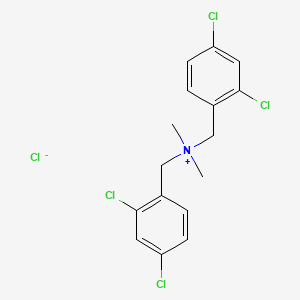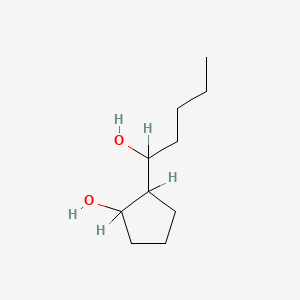
alpha-Butyl-2-hydroxycyclopentanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Butyl-2-hydroxycyclopentanemethanol: is an organic compound with the molecular formula C10H20O2. It is a cyclopentanemethanol derivative, characterized by the presence of a butyl group and a hydroxyl group attached to the cyclopentane ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Butyl-2-hydroxycyclopentanemethanol typically involves the reaction of cyclopentanone with butylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Cyclopentanone: as the starting material.
Butylmagnesium bromide: as the Grignard reagent.
Hydrolysis: using dilute acid to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Butyl-2-hydroxycyclopentanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of alpha-butyl-2-cyclopentanone.
Reduction: Formation of alpha-butyl-2-hydroxycyclopentanol.
Substitution: Formation of alpha-butyl-2-chlorocyclopentanemethanol or alpha-butyl-2-bromocyclopentanemethanol.
Applications De Recherche Scientifique
Alpha-Butyl-2-hydroxycyclopentanemethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-Butyl-2-hydroxycyclopentanemethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the butyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Alpha-Butyl-2-hydroxycyclopentanol
- Alpha-Butyl-2-cyclopentanone
- Alpha-Butyl-2-chlorocyclopentanemethanol
Comparison: Alpha-Butyl-2-hydroxycyclopentanemethanol is unique due to the presence of both a butyl group and a hydroxyl group on the cyclopentane ring This combination imparts distinct chemical and physical properties, making it different from its analogs For example, alpha-Butyl-2-hydroxycyclopentanol lacks the hydroxyl group, while alpha-Butyl-2-cyclopentanone has a ketone group instead of a hydroxyl group
Propriétés
Numéro CAS |
84604-54-6 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-(1-hydroxypentyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-3-6-9(11)8-5-4-7-10(8)12/h8-12H,2-7H2,1H3 |
Clé InChI |
JTZFISXWDUSGDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1CCCC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




